molecular formula C18H20ClN3O3 B251123 N-[5-chloro-2-(4-propanoylpiperazin-1-yl)phenyl]furan-2-carboxamide

N-[5-chloro-2-(4-propanoylpiperazin-1-yl)phenyl]furan-2-carboxamide

Cat. No.: B251123
M. Wt: 361.8 g/mol
InChI Key: OMXPOSZGRUSZNR-UHFFFAOYSA-N
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Description

N-[5-chloro-2-(4-propanoylpiperazin-1-yl)phenyl]furan-2-carboxamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Mechanism of Action

The mechanism of action of N-[5-chloro-2-(4-propanoylpiperazin-1-yl)phenyl]furan-2-carboxamide is not fully understood. However, it has been suggested that it inhibits the production of inflammatory mediators such as prostaglandins and cytokines. It also acts as an antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is involved in the regulation of pain and memory.
Biochemical and Physiological Effects:
This compound has been shown to have anti-inflammatory, analgesic, and antipyretic effects in animal models. It has also been shown to inhibit the growth of cancer cells and reduce the accumulation of beta-amyloid, which is associated with Alzheimer's disease.

Advantages and Limitations for Lab Experiments

N-[5-chloro-2-(4-propanoylpiperazin-1-yl)phenyl]furan-2-carboxamide has advantages and limitations for lab experiments. One advantage is that it has been shown to have multiple biological activities, which makes it a useful tool for studying various physiological and pathological processes. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments.

Future Directions

There are several future directions for research on N-[5-chloro-2-(4-propanoylpiperazin-1-yl)phenyl]furan-2-carboxamide. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to study its potential use in combination with other drugs for the treatment of various diseases. Additionally, it would be interesting to investigate its potential use in the development of new drugs with improved efficacy and safety profiles.
In conclusion, this compound is a chemical compound that has potential applications in various fields of scientific research. It has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. Further research is needed to fully understand its potential applications and to identify its molecular targets.

Synthesis Methods

N-[5-chloro-2-(4-propanoylpiperazin-1-yl)phenyl]furan-2-carboxamide can be synthesized using various methods. One of the most commonly used methods is the reaction of 5-chloro-2-nitroaniline with 4-propanoylpiperazine in the presence of a reducing agent such as iron powder. The resulting intermediate is then reacted with furan-2-carboxylic acid to obtain this compound.

Scientific Research Applications

N-[5-chloro-2-(4-propanoylpiperazin-1-yl)phenyl]furan-2-carboxamide has potential applications in various fields of scientific research. It has been studied for its anti-inflammatory, analgesic, and antipyretic properties. It has also been studied for its potential use in the treatment of cancer, Alzheimer's disease, and Parkinson's disease.

Properties

Molecular Formula

C18H20ClN3O3

Molecular Weight

361.8 g/mol

IUPAC Name

N-[5-chloro-2-(4-propanoylpiperazin-1-yl)phenyl]furan-2-carboxamide

InChI

InChI=1S/C18H20ClN3O3/c1-2-17(23)22-9-7-21(8-10-22)15-6-5-13(19)12-14(15)20-18(24)16-4-3-11-25-16/h3-6,11-12H,2,7-10H2,1H3,(H,20,24)

InChI Key

OMXPOSZGRUSZNR-UHFFFAOYSA-N

SMILES

CCC(=O)N1CCN(CC1)C2=C(C=C(C=C2)Cl)NC(=O)C3=CC=CO3

Canonical SMILES

CCC(=O)N1CCN(CC1)C2=C(C=C(C=C2)Cl)NC(=O)C3=CC=CO3

Origin of Product

United States

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